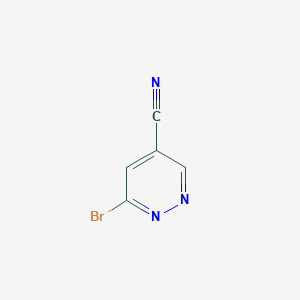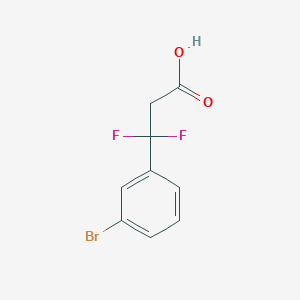
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Fluoropropan-2-yl)pyridine-2-carboxylic acid (6-FPPCA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, which is composed of a six-membered ring containing two nitrogen atoms and two oxygen atoms, as well as a fluoropropyl group. 6-FPPCA is a highly versatile compound, as it can be used in a variety of synthetic reactions, as well as for biological studies.
科学研究应用
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of synthetic reactions, as well as for biological studies. It is often used as a starting material in the synthesis of other compounds, such as pyridines, pyridine-2-carboxamides, and pyridine-2-carboxylic acid derivatives. 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has also been used in the synthesis of a variety of other compounds, such as quinolines, imidazoles, and pyrazoles. In addition, it has been used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
作用机制
The mechanism of action of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid is not fully understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to bind to the active site of certain enzymes, such as cytochrome P450s, and inhibit their activity. It is also believed to interact with certain proteins, such as G-protein coupled receptors, and modulate their activity.
Biochemical and Physiological Effects
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has been shown to possess a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that it can inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to bind to the active site of certain enzymes, such as cytochrome P450s, and inhibit their activity. In vivo studies have demonstrated that 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid can reduce inflammation, reduce oxidative stress, and modulate the activity of certain proteins, such as G-protein coupled receptors.
实验室实验的优点和局限性
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid is its versatility, as it can be used in a variety of synthetic reactions, as well as for biological studies. In addition, its relatively low cost makes it an attractive option for researchers. However, there are some limitations to using 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid in laboratory experiments. It is a relatively unstable compound and can be easily degraded in the presence of light, heat, and oxygen. In addition, it is toxic in high concentrations and can cause skin and eye irritation.
未来方向
The future of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid is promising, as it has a wide range of applications in the scientific research field. Researchers are continuing to explore its potential in the synthesis of other compounds, such as pyridines, pyridine-2-carboxamides, and pyridine-2-carboxylic acid derivatives. In addition, its potential as an inhibitor of certain enzymes, such as COX-2 and LOX, is being explored. Furthermore, its ability to modulate the activity of certain proteins, such as G-protein coupled receptors, is being investigated. Finally, its potential as an anti-inflammatory agent and antioxidant is also being explored.
合成方法
The synthesis of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid was first reported in 1967 by Szwarc and coworkers, who used a three-step procedure. The first step involved reacting pyridine-2-carboxylic acid with 2-fluoropropan-2-ol in the presence of a catalyst to form the intermediate 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid chloride. The second step involved hydrolysis of the intermediate to form the desired 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid. The third step involved the purification of the 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid by recrystallization. This method is still used today and has been improved to increase the yield of the reaction.
属性
IUPAC Name |
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,10)7-5-3-4-6(11-7)8(12)13/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKAWRBHXUFVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoropropan-2-yl)pyridine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)

![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)


